molecular formula C9H17NO2 B13641247 2-Amino-3-(cis-3-methyl-cyclobutyl)-propionic acid methyl ester

2-Amino-3-(cis-3-methyl-cyclobutyl)-propionic acid methyl ester

Cat. No.: B13641247
M. Wt: 171.24 g/mol
InChI Key: DSHDINJGDJBIOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-methylcyclobutyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methylcyclobutyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(3-methylcyclobutyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-methylcyclobutyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(3-methylcyclobutyl)propanoate is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-amino-3-(3-methylcyclobutyl)propanoate

InChI

InChI=1S/C9H17NO2/c1-6-3-7(4-6)5-8(10)9(11)12-2/h6-8H,3-5,10H2,1-2H3

InChI Key

DSHDINJGDJBIOS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CC(C(=O)OC)N

Origin of Product

United States

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